1-Chloro-2-fluorobenzene

Solid-phase synthesis Microwave-assisted chemistry Benzimidazolone synthesis

1-Chloro-2-fluorobenzene (ortho-chlorofluorobenzene) is a dihalogenated aromatic compound of the class chlorofluorobenzenes, with the molecular formula C₆H₄ClF and a molecular weight of 130.55 g/mol. It is a colorless to light yellow liquid at room temperature, characterized by a boiling point of 137–138 °C, a melting point of −43 to −42 °C, and a density of 1.244 g/mL at 25 °C.

Molecular Formula C6H4ClF
Molecular Weight 130.55 g/mol
CAS No. 348-51-6
Cat. No. B165100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-fluorobenzene
CAS348-51-6
Synonymso-Chlorofluorobenzene
Molecular FormulaC6H4ClF
Molecular Weight130.55 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)Cl
InChIInChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H
InChIKeyZCJAYDKWZAWMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-fluorobenzene (CAS 348-51-6): Properties, Specifications, and Industrial Relevance


1-Chloro-2-fluorobenzene (ortho-chlorofluorobenzene) is a dihalogenated aromatic compound of the class chlorofluorobenzenes, with the molecular formula C₆H₄ClF and a molecular weight of 130.55 g/mol. It is a colorless to light yellow liquid at room temperature, characterized by a boiling point of 137–138 °C, a melting point of −43 to −42 °C, and a density of 1.244 g/mL at 25 °C . As an ortho-substituted isomer, its unique positioning of chlorine and fluorine imparts distinct electronic and steric properties that are exploited in selective organic transformations, pharmaceutical intermediate synthesis, and materials science applications . The compound is commercially available in high purity (typically 98–99%) and is widely utilized in research and industrial settings where precise regiochemical control is paramount.

Why 1-Chloro-2-fluorobenzene Cannot Be Replaced by Other Halogenated Benzenes or Isomers in Critical Processes


The ortho-chloro-fluoro substitution pattern in 1-chloro-2-fluorobenzene is non-redundant. Simple substitution with other halogenated benzenes (e.g., fluorobenzene, chlorobenzene) or even isomeric chlorofluorobenzenes (meta or para) leads to divergent reactivity, regioselectivity, and physical properties that compromise synthetic outcomes. The strong electron-withdrawing nature of fluorine, combined with the ortho-directing effect of chlorine and the unique steric environment, dictates reaction pathways that are not reproducible with analogs [1]. For instance, ortho-lithiation occurs exclusively adjacent to fluorine, a selectivity not observed in the para isomer [2]. Similarly, the ortho isomer exhibits distinct crystal packing interactions that influence solid-state behavior, a factor critical in materials science [3]. The quantitative evidence below underscores why this specific isomer is irreplaceable in applications demanding high fidelity.

Quantitative Performance Benchmarks: Where 1-Chloro-2-fluorobenzene Demonstrates Measurable Differentiation


Microwave-Assisted Synthesis: 42× Faster Reaction Time vs. Conventional Heating

In the microwave-assisted traceless synthesis of benzimidazolones, the key nucleophilic aromatic substitution step using 1-chloro-2-fluorobenzene proceeds in just 10 minutes under microwave irradiation, compared to 7 hours required under conventional reflux conditions [1]. This represents a 42-fold reduction in reaction time, directly translating to higher throughput in parallel synthesis workflows.

Solid-phase synthesis Microwave-assisted chemistry Benzimidazolone synthesis

Regioselective Ortho-Lithiation: Exclusive Deprotonation Adjacent to Fluorine

Treatment of 1-chloro-2-fluorobenzene with potassium tert-butoxide/butyllithium (superbase) results in deprotonation exclusively at the position adjacent to the fluorine atom, a regioselectivity not observed with the para isomer (1-chloro-4-fluorobenzene), which gives a mixture of products [1]. This predictable ortho-lithiation enables precise introduction of electrophiles for further functionalization.

Organolithium chemistry Regioselective functionalization Fluoroarene synthesis

Electrochemical Fluorination: Ortho/Para Product Ratio of 1:3

During electrochemical fluorination of chlorobenzene in Et₄NF·mHF, the primary products are 1-chloro-2-fluorobenzene (ortho) and 1-chloro-4-fluorobenzene (para) in a molar ratio of approximately 1:3 [1]. This intrinsic selectivity, while favoring the para isomer, provides a benchmark for process optimization when ortho-substitution is desired.

Electrochemical synthesis Fluorination Process chemistry

Boiling Point Differentiation Among Chlorofluorobenzene Isomers

1-Chloro-2-fluorobenzene exhibits a boiling point of 137–138 °C, which is 9–11 °C higher than the meta isomer (126–128 °C) and 7–9 °C higher than the para isomer (129–130 °C) [1]. This significant boiling point difference facilitates easier separation by distillation when isomer mixtures are encountered.

Physical property Distillation Purification

Crystal Packing: Ortho Isomer Favors Distinct C–H···F Hydrogen Bonds

In situ cryocrystallography reveals that the ortho isomer (1-chloro-2-fluorobenzene) preferentially engages in C–H···F hydrogen bonds, whereas the meta and para isomers exhibit a more balanced interplay between C–H···X hydrogen bonds and X···X halogen bonds [1]. This differential packing motif can influence crystallization behavior, melting point, and solid-state reactivity.

Crystal engineering Supramolecular chemistry Solid-state properties

High-Value Application Scenarios for 1-Chloro-2-fluorobenzene Driven by Evidence-Based Differentiation


High-Throughput Library Synthesis of Benzimidazolone Pharmacophores

The 42× acceleration in nucleophilic aromatic substitution under microwave conditions (10 min vs. 7 h) makes 1-chloro-2-fluorobenzene a strategic choice for medicinal chemistry groups engaged in parallel synthesis of benzimidazolone-containing compound libraries [1]. The time savings directly translate to increased screening capacity and faster hit-to-lead progression.

Precision Synthesis of Ortho-Functionalized Fluoroarene Building Blocks

Exclusive ortho-lithiation adjacent to fluorine enables the predictable introduction of electrophiles, a critical advantage in multi-step synthesis of pharmaceutical intermediates where regiochemical fidelity is paramount [1]. This regioselectivity is not reliably achieved with the para or meta isomers, which yield product mixtures.

Isomer-Specific Distillation and High-Purity Procurement

The 9–11 °C higher boiling point of 1-chloro-2-fluorobenzene relative to its meta isomer facilitates easier separation by fractional distillation, reducing the cost and complexity of obtaining isomerically pure material for sensitive applications [1][2]. This property is particularly relevant for large-scale procurement where purity specifications are stringent.

Crystal Engineering and Solid-State Material Design

The ortho isomer's preferential formation of C–H···F hydrogen bonds in the solid state, as opposed to the mixed interactions seen in meta/para isomers, offers a unique supramolecular synthon for crystal engineering applications [1]. This differentiation is valuable in co-crystal design, pharmaceutical solid-form screening, and materials where packing dictates functional properties.

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